molecular formula C14H8ClNO2S2 B11670169 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one

5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B11670169
M. Wt: 321.8 g/mol
InChI Key: QRVTWPJZFXYJFK-GHXNOFRVSA-N
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Description

5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a heterocyclic compound that features a furan ring, a thiazolidinone ring, and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one typically involves the condensation of 5-(3-chlorophenyl)furan-2-carbaldehyde with 2-thioxothiazolidin-4-one in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as a pharmacophore in drug design for various therapeutic applications.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one involves its interaction with biological targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 5-((5-(4-Chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one
  • 5-((5-(3-Bromophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one
  • 5-((5-(3-Methylphenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one

Uniqueness

5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is unique due to the presence of the 3-chlorophenyl group, which may impart distinct biological activities and chemical reactivity compared to its analogs

Properties

Molecular Formula

C14H8ClNO2S2

Molecular Weight

321.8 g/mol

IUPAC Name

(5Z)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H8ClNO2S2/c15-9-3-1-2-8(6-9)11-5-4-10(18-11)7-12-13(17)16-14(19)20-12/h1-7H,(H,16,17,19)/b12-7-

InChI Key

QRVTWPJZFXYJFK-GHXNOFRVSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C\3/C(=O)NC(=S)S3

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C3C(=O)NC(=S)S3

Origin of Product

United States

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